molecular formula C22H25FN4O3S B2759132 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine CAS No. 1797602-03-9

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Cat. No. B2759132
CAS RN: 1797602-03-9
M. Wt: 444.53
InChI Key: PQRPPRYARYFNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C22H25FN4O3S and its molecular weight is 444.53. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research has explored the antioxidant profile of compounds related to "1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine," highlighting their potential in combating oxidative stress. In particular, studies have shown that certain derivatives possess significant scavenging potential, comparable to well-known drugs such as carvedilol, suggesting their applicability in oxidative stress-related conditions (Malík et al., 2017).

Crystal Structure and Computational Analysis

The crystal structure and computational studies of novel piperazine derivatives have been conducted, providing insights into their molecular conformation and intermolecular interactions. These studies are crucial for understanding the compounds' biological activities and optimizing their pharmacological properties (Kumara et al., 2017).

Serotonergic Neurotransmission Studies

Compounds structurally related to "1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine" have been utilized in research focusing on the serotonergic system, particularly involving the 5-HT1A receptor. These studies employ positron emission tomography (PET) imaging to investigate the role of serotonergic neurotransmission in various neurological conditions, demonstrating the compound's utility in neuroscience research (Plenevaux et al., 2000).

Dopamine Reuptake Inhibitor Synthesis

The synthesis of dopamine reuptake inhibitors, which are crucial in treating conditions like cocaine addiction and other dopamine-related disorders, has also been explored. Research includes the development of fluorine-18 labeled compounds, such as GBR 12909, highlighting the compound's relevance in developing therapeutic agents (Haka & Kilbourn, 1990).

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S/c1-30-20-8-7-19(23)17-21(20)31(28,29)27-15-12-25(13-16-27)11-14-26-10-9-24-22(26)18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRPPRYARYFNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.